![molecular formula C21H25NO5 B3074973 1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one CAS No. 102491-77-0](/img/structure/B3074973.png)
1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one
描述
准备方法
The synthesis of 1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one involves several steps. One common method starts with colchicine, which undergoes a series of chemical reactions including methylation and reduction to produce the final compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
化学反应分析
1,2,3,10-Tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other compounds.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Antimitotic Agent
Demecolcine is primarily recognized for its role as an antimitotic agent . It disrupts microtubule dynamics by binding to tubulin and preventing its polymerization. This action leads to cell cycle arrest at the metaphase stage, making it useful in cancer research and treatment strategies aimed at inhibiting tumor growth .
Cancer Treatment
Due to its antimitotic properties, Demecolcine has been investigated for its potential in treating various cancers. It has shown effectiveness in reducing tumor size and inhibiting metastasis in preclinical models of cancer . The compound's ability to interfere with cell division makes it a candidate for combination therapies with other chemotherapeutic agents.
Mechanistic Studies
Research has demonstrated that Demecolcine stimulates the intrinsic GTPase activity of tubulin, enhancing the understanding of microtubule dynamics and their role in cellular processes . This insight is crucial for developing new therapeutic strategies targeting microtubule-associated pathways.
Metabolomics and Human Exposure
Demecolcine has been identified in human blood samples, indicating exposure through environmental or occupational means. It is part of the human exposome, which encompasses all external exposures throughout an individual's life . This aspect is particularly relevant for studies focusing on environmental health and toxicology.
Case Study 1: Cancer Cell Line Studies
In a series of studies involving various cancer cell lines, Demecolcine was shown to effectively induce apoptosis and inhibit proliferation. For instance, treatment with Demecolcine resulted in a significant decrease in cell viability in breast cancer cell lines when combined with other chemotherapeutic agents .
Case Study 2: Mechanistic Insights into Microtubule Dynamics
A study published in a peer-reviewed journal explored the molecular interactions between Demecolcine and tubulin. The findings revealed that Demecolcine binds to the colchicine site on tubulin, providing insights into its mechanism of action and paving the way for the development of novel antitumor agents that target similar pathways .
作用机制
The compound exerts its effects by binding to tubulin, a protein that is a key component of microtubules. By binding to tubulin, it prevents the polymerization of microtubules, thereby inhibiting mitosis. This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase, making it a valuable tool in cancer research .
相似化合物的比较
1,2,3,10-Tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one is similar to other colchicine derivatives such as:
Colchicine: Used for its anti-inflammatory properties and in gout treatment.
N-Desacetyl-N-methylcolchicine: Another derivative with similar properties but different potency and applications.
The uniqueness of this compound lies in its specific ability to inhibit mitosis, making it particularly useful in cancer research and cytogenetic studies.
生物活性
1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one, commonly referred to as Demecolcine , is a synthetic compound derived from colchicine. It exhibits significant biological activity primarily through its interaction with microtubules, making it an important subject of study in cancer research and cellular biology.
Target and Mode of Action
Demecolcine primarily targets microtubules , binding to their plus ends. This interaction inhibits the dynamics of microtubule assembly and disassembly, leading to disruption of normal cell division by preventing spindle formation during metaphase.
Biochemical Pathways
The compound influences several biochemical pathways:
- Cell Division Pathway : Inhibits mitosis by disrupting spindle apparatus formation.
- Cell Signaling and Gene Expression : Alters cellular signaling pathways that can affect gene expression and metabolism .
Pharmacokinetics
Demecolcine is categorized as a potent active pharmaceutical ingredient. Its pharmacokinetic properties suggest that it should be handled with care due to its potential toxicity at higher concentrations. The compound is stable under proper storage conditions but sensitive to light and heat.
Cellular Effects
Research indicates that Demecolcine affects various cellular functions:
- Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.
- Apoptosis Induction : Promotes programmed cell death in certain cancer cell lines .
- Impact on Cell Metabolism : Alters metabolic pathways, which may contribute to its antitumor effects.
Dosage Effects in Animal Models
Studies have shown that the biological effects of Demecolcine vary significantly with dosage. Lower doses may selectively inhibit tumor growth without affecting normal cells, while higher doses can lead to cytotoxicity in both cancerous and non-cancerous cells .
Table 1: Summary of Biological Effects of Demecolcine
Case Study: Antitumor Activity
In a notable study involving human breast cancer cell lines, Demecolcine demonstrated a dose-dependent inhibition of cell proliferation. At concentrations ranging from 0.5 µM to 5 µM, significant apoptosis was observed, correlating with increased levels of pro-apoptotic markers. This study underscores the potential of Demecolcine as a therapeutic agent in oncology .
Structure-Activity Relationship (SAR)
Recent structure-activity relationship studies have highlighted the importance of specific functional groups on the biological activity of Demecolcine. Modifications to the methoxy groups have been shown to enhance or diminish its binding affinity for microtubules, providing insights into optimizing its efficacy as an antitumor agent .
属性
IUPAC Name |
1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-17(24-2)16(23)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJPGOLRFBJNIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859391 | |
Record name | 1,2,3,10-Tetramethoxy-7-(methylamino)-6,7-dihydrobenzo[a]heptalen-9(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。